

Toxicological Profile of Ethyl 2-Methylpentanoate for Research Applications

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Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl **2-methylpentanoate** (CAS No. 39255-32-8) is a branched-chain fatty acid ester utilized as a flavoring agent in the food industry and as a fragrance ingredient in consumer products.[1][2][3] For research applications, particularly in drug development and chemical synthesis, a thorough understanding of its toxicological profile is imperative for risk assessment and safe handling. This document provides a comprehensive overview of the available toxicological data for ethyl **2-methylpentanoate**, including summaries of key studies, detailed experimental protocols, and visualizations of metabolic and experimental workflows. The toxicological evaluation reveals that ethyl **2-methylpentanoate** is not considered genotoxic.[4] Safety assessments for repeated dose and reproductive toxicity have been established through read-across approaches with structurally similar compounds, indicating a high margin of safety at current exposure levels.[4]

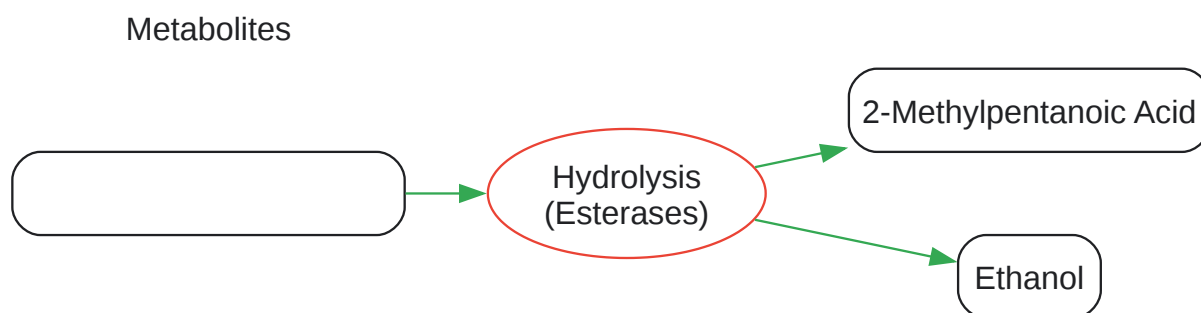
Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	39255-32-8	[1][2][4]
Molecular Formula	C ₈ H ₁₆ O ₂	[1][2]
Molecular Weight	144.21 g/mol	[1][2]
Appearance	Colorless liquid	[1]
Odor	Fruity, apple-like	[5]
Boiling Point	152-153 °C	[6]
Density	0.864 g/mL at 25 °C	[6]
Solubility	Insoluble in water; soluble in alcohol.	[7]

Metabolism and Pharmacokinetics

Upon ingestion or systemic exposure, ethyl **2-methylpentanoate** is expected to undergo rapid hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and liver.[1][2][8]

This metabolic process yields its constituent molecules: 2-methylpentanoic acid and ethanol.[1][8] The rapid degradation of fatty acid ethyl esters in the body is a key factor in mitigating potential toxicity from the parent ester.[2][8]



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Figure 1: Metabolic pathway of ethyl **2-methylpentanoate**.

Toxicological Endpoints

The toxicological profile of ethyl **2-methylpentanoate** has been assessed across several key endpoints. Much of the data for systemic toxicity is derived from read-across analysis of structurally similar compounds, a common practice in fragrance safety assessments.[\[4\]](#)

Acute Toxicity

Data on the acute toxicity of ethyl **2-methylpentanoate** is limited. However, it is expected to have a low order of acute toxicity based on its use as a food additive and the safety assessments of similar compounds.[\[2\]](#)[\[9\]](#)

Genotoxicity

Ethyl **2-methylpentanoate** is considered to be non-genotoxic based on a battery of in vitro assays.[\[4\]](#)

Assay	Test System	Concentrations Tested	Result	Reference(s)
Bacterial Reverse Mutation Assay (OECD 471)	S. typhimurium & E. coli	Not specified	Non-mutagenic	[4]
In Vitro Chromosome Aberration Test (OECD 473)	Human peripheral blood lymphocytes	Up to 1450 µg/mL	Non-clastogenic	[4]

Repeated Dose Toxicity

No specific repeated dose toxicity studies are available for ethyl **2-methylpentanoate**. The safety assessment relies on data from the read-across analog, ethyl 2-methylbutyrate (CAS No. 7452-79-1).[\[4\]](#)

Study Type	Analog	Test System	Doses	NOAEL	Margin of Exposure (MOE)	Reference (s)
Combined Repeated Dose & Repro/Dev o Screening (OECD 422)	Ethyl 2-methylbutyrate	Sprague Dawley rats	0, 250, 500, 1000 mg/kg/day	1000 mg/kg/day	104,063	[4]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the assessment of reproductive and developmental toxicity is based on data from ethyl 2-methylbutyrate.[\[4\]](#)

Study Type	Analog	Test System	Doses	NOAEL	Margin of Exposure (MOE)	Reference (s)
Combined Repeated Dose & Repro/Dev o Screening (OECD 422)	Ethyl 2-methylbutyrate	Sprague Dawley rats	0, 250, 500, 1000 mg/kg/day	1000 mg/kg/day	312,500	[4]

Skin Sensitization

Limited data exists for ethyl **2-methylpentanoate** itself. The risk assessment for skin sensitization utilizes data from the read-across analog, butyl 2-methylvalerate (CAS No. 6297-41-2). Both compounds are predicted to be non-reactive with skin proteins.[\[4\]](#)

Photoirritation and Photoallergenicity

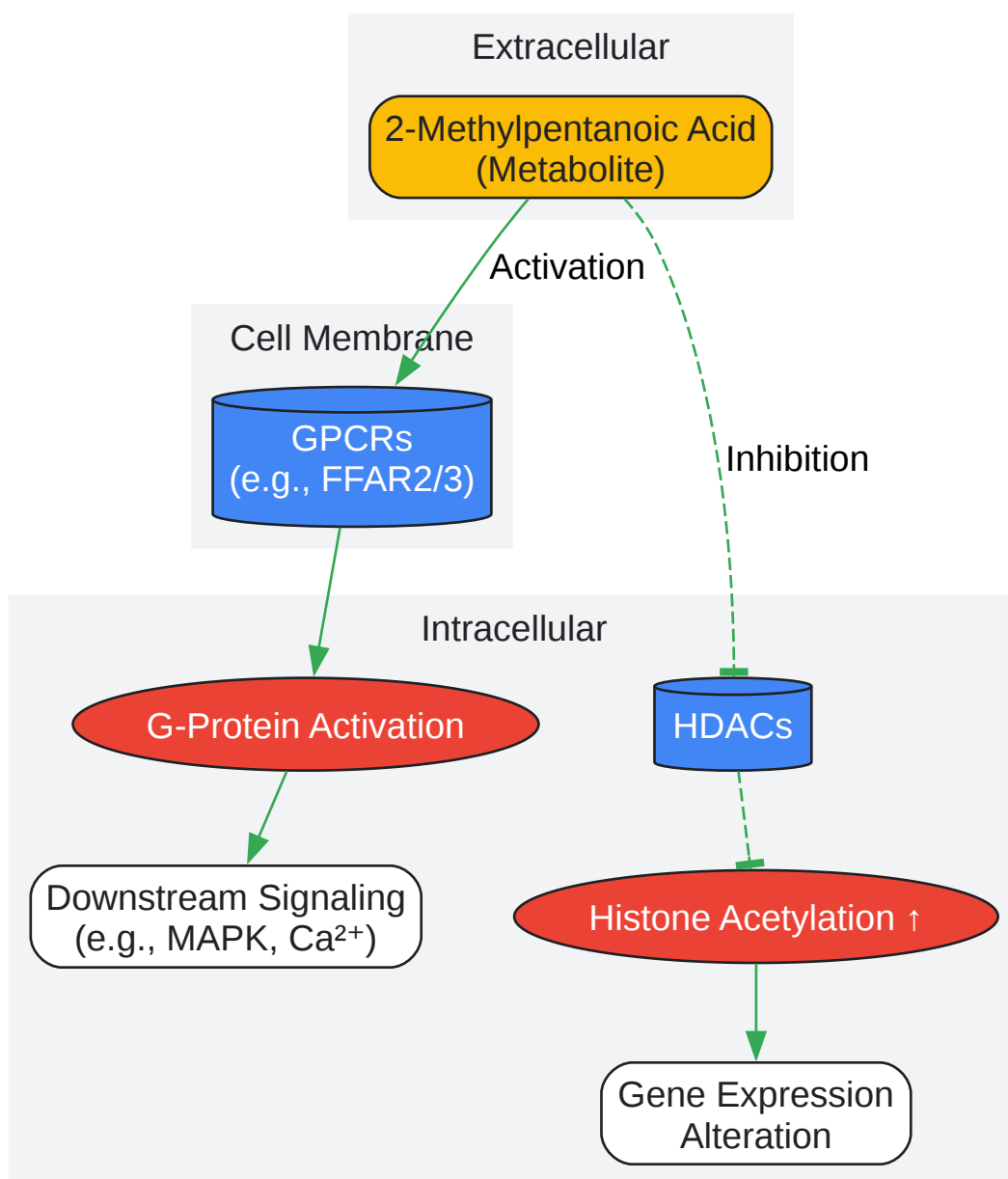
Based on UV/Vis absorption spectra, ethyl **2-methylpentanoate** does not absorb light in the range of 290-700 nm, indicating a lack of potential for photoirritation or photoallergenicity.^[4]

Local Respiratory Toxicity

The risk of local respiratory toxicity is considered low. The estimated inhalation exposure is significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.^[4]

Signaling Pathway Interactions (Hypothetical)

There is no direct evidence detailing the specific signaling pathways affected by ethyl **2-methylpentanoate**. However, based on its rapid hydrolysis to 2-methylpentanoic acid, it is plausible that this metabolite could interact with pathways known to be modulated by other short-chain fatty acids (SCFAs). SCFAs are known to act as signaling molecules, primarily through the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).



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Figure 2: Hypothetical signaling pathways for the metabolite 2-methylpentanoic acid.

Disclaimer: This diagram represents a hypothetical model based on the known activities of other short-chain fatty acids. Specific interactions of 2-methylpentanoic acid with these pathways have not been empirically demonstrated.

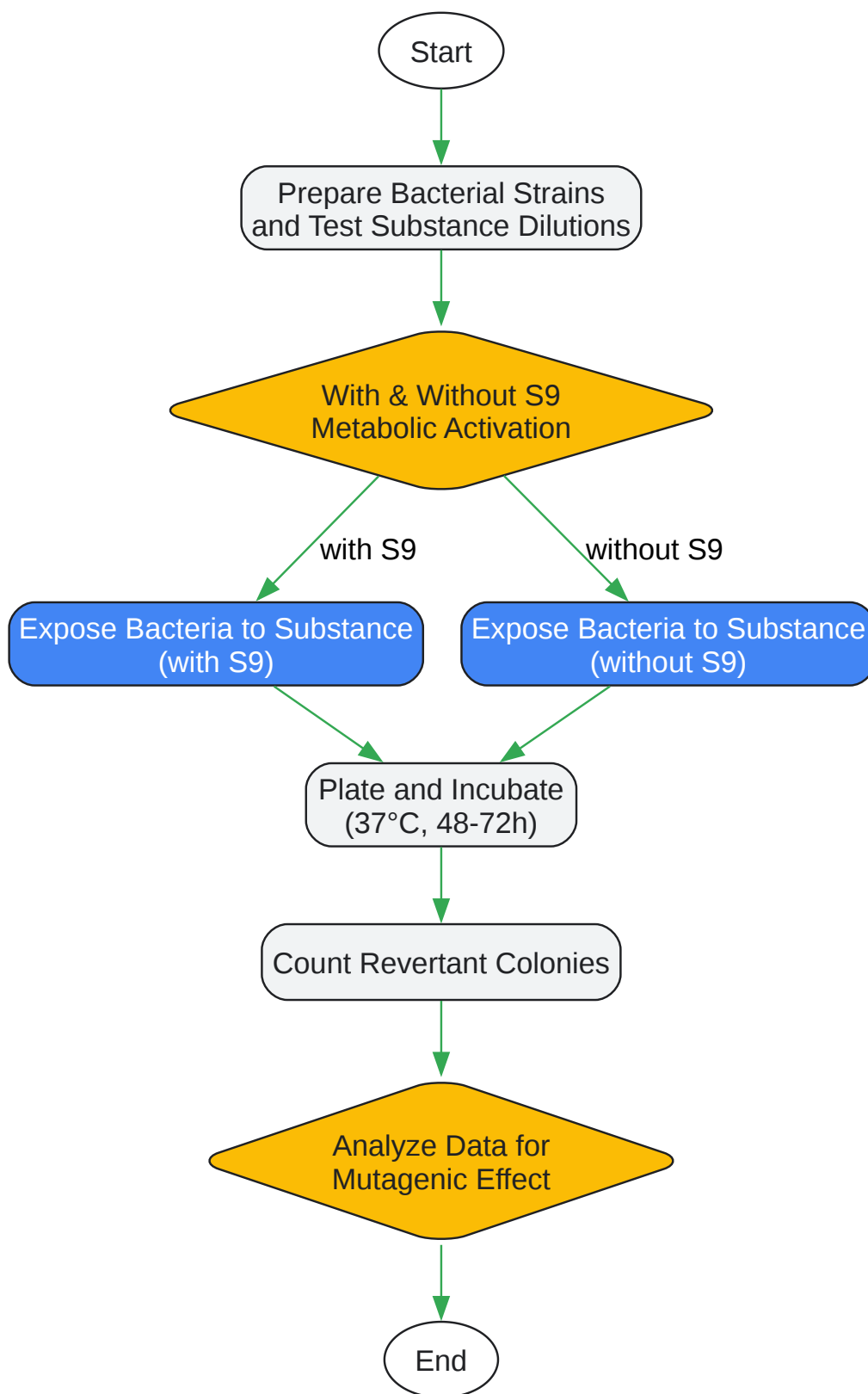
Experimental Protocols

Detailed methodologies for the key toxicological assays are summarized below.

Bacterial Reverse Mutation Assay (OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

- Principle: Amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* are exposed to the test substance. Mutagens can cause a reverse mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus form colonies on a minimal agar medium.
- Methodology:
 - Strains: A minimum of five strains are used, including those that detect base-pair substitutions (e.g., *S. typhimurium* TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537).
 - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
 - Exposure: The test substance is applied using the plate incorporation or pre-incubation method over a range of at least five concentrations.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the solvent control.



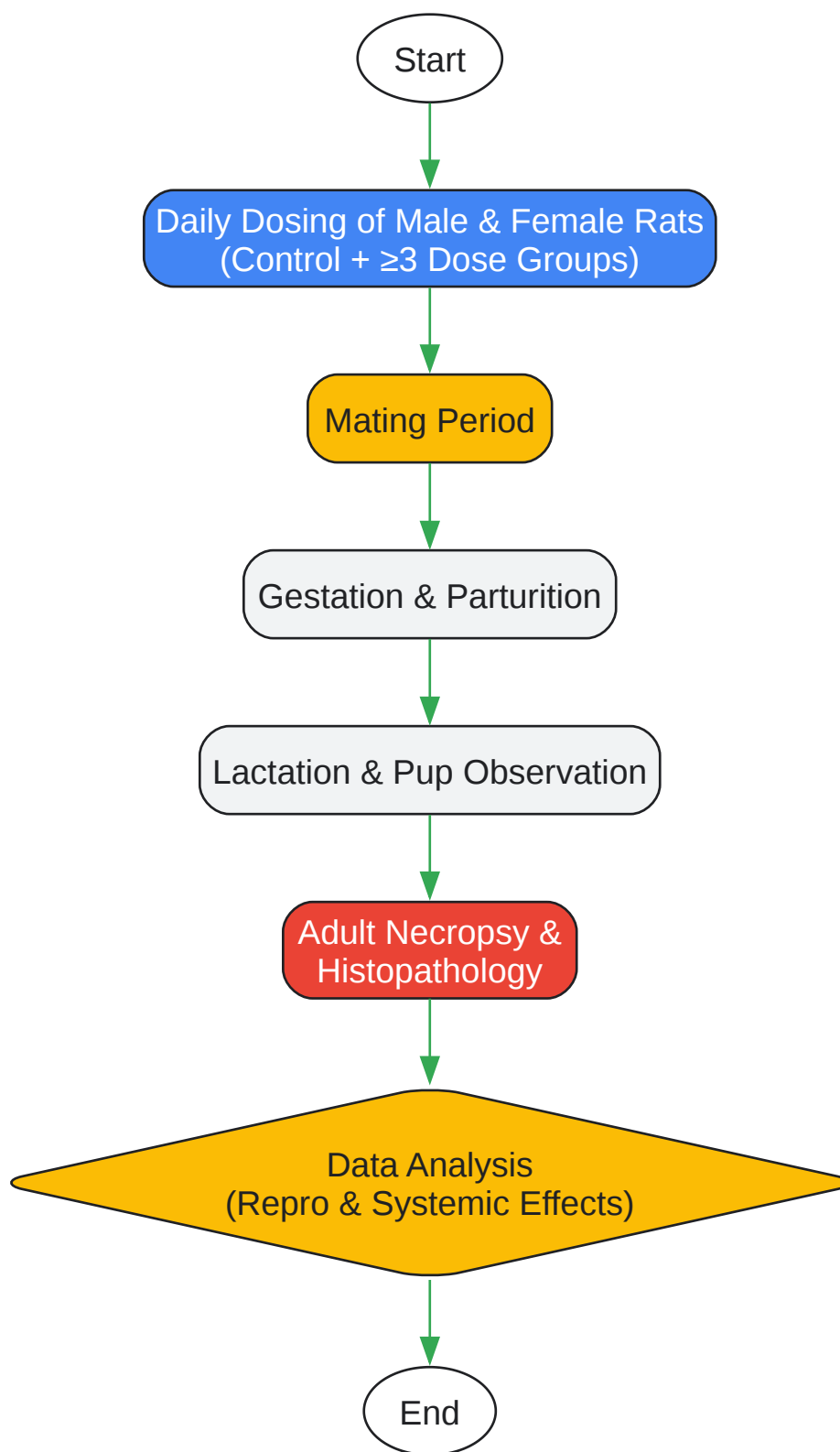
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Figure 3: Workflow for the OECD 471 Bacterial Reverse Mutation Assay.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This study provides information on general systemic toxicity, as well as on potential effects on male and female reproductive performance.

- Principle: The test substance is administered daily to groups of male and female rats before, during, and after mating to assess effects on fertility, pregnancy, maternal behavior, and offspring viability. General toxicity is also evaluated.
- Methodology:
 - Animals: Typically, Sprague Dawley rats are used (at least 10 per sex per group).
 - Dosing: The substance is administered orally by gavage daily to at least three dose groups and a control group. Males are dosed for a minimum of four weeks, and females throughout the study (approx. 63 days).
 - Mating: After a pre-mating dosing period, animals are paired for mating.
 - Observations: Clinical signs, body weight, food consumption, estrous cycles, and mating/fertility parameters are recorded. Pups are examined for viability, growth, and developmental landmarks.
 - Pathology: At termination, a full necropsy is performed on all adult animals. Organs are weighed, and histopathological examination of reproductive and target organs is conducted.

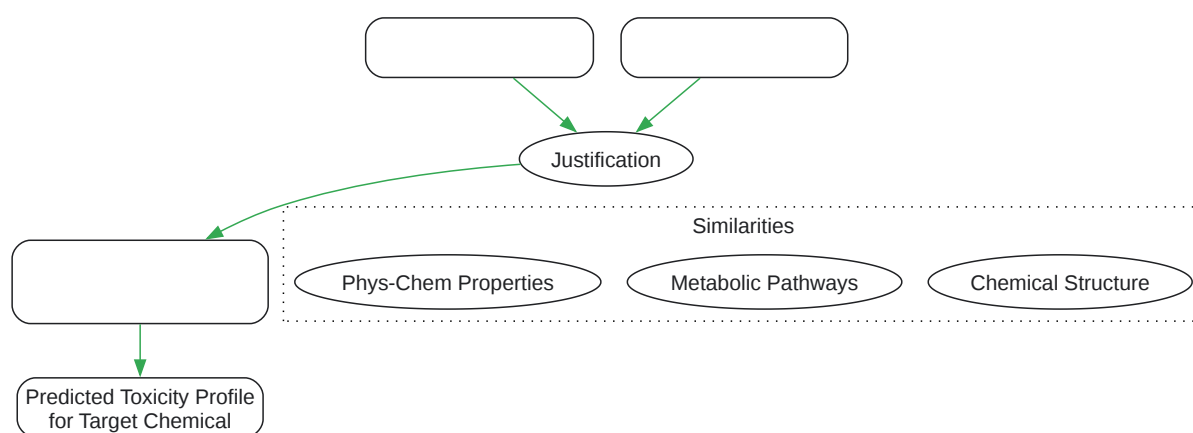


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Figure 4: Workflow for the OECD 422 Combined Toxicity Study.

Read-Across Rationale

The safety assessment of ethyl **2-methylpentanoate** heavily relies on a read-across approach, where data from a well-studied, structurally similar chemical is used to predict the toxicity of the target chemical. This is justified by similarities in their physical-chemical properties, metabolic pathways, and expected biological activity.



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Figure 5: Logical relationship of the read-across approach.

Conclusion

Ethyl **2-methylpentanoate** has a favorable toxicological profile for its use in research applications, characterized by a lack of genotoxic potential and a high margin of safety for repeated dose and reproductive toxicity based on read-across data. Its rapid in vivo hydrolysis to endogenous or readily metabolized substances is a key determinant of its low toxicity. While specific data on signaling pathway interactions are lacking, its primary metabolite, 2-methylpentanoic acid, may plausibly interact with pathways common to other short-chain fatty acids. Standard safe handling procedures for flammable liquids are recommended.

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